molecular formula C9H16N2O2 B14796265 (4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one

(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one

Cat. No.: B14796265
M. Wt: 184.24 g/mol
InChI Key: KDWSLYYPCZDDNL-CBAPKCEASA-N
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Description

(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one is a heterocyclic compound that features a unique structure combining nitrogen and oxygen atoms within a six-membered ring

Preparation Methods

The synthesis of (4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one can be achieved through several synthetic routes. One efficient method involves the intramolecular condensation of a precursor compound under specific reaction conditions. For example, a compound represented by formula (II) can be subjected to an intramolecular condensation reaction to produce the desired oxazin-6-one . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form corresponding oxides or reduced to form amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an intermediate in the synthesis of bioactive molecules. It has been investigated for its antibacterial, antifungal, and neuroprotective properties . Additionally, it is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one can be compared with other similar compounds, such as 4-(substituted phenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one

InChI

InChI=1S/C9H16N2O2/c1-7-4-13-6-9(2)5-10-3-8(12)11(7)9/h7,10H,3-6H2,1-2H3/t7-,9-/m0/s1

InChI Key

KDWSLYYPCZDDNL-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1COC[C@]2(N1C(=O)CNC2)C

Canonical SMILES

CC1COCC2(N1C(=O)CNC2)C

Origin of Product

United States

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